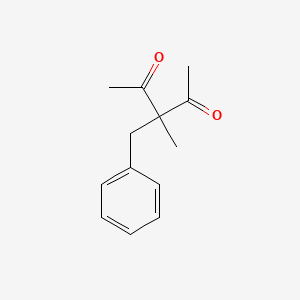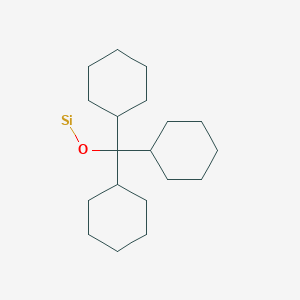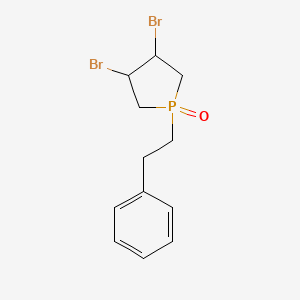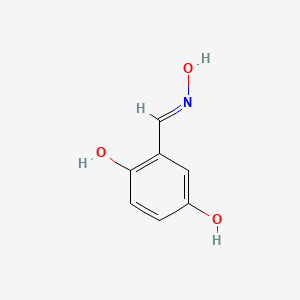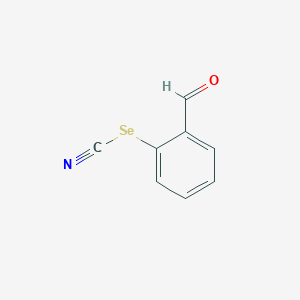
2-Formylphenyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylphenyl selenocyanate is an organoselenium compound characterized by the presence of a formyl group and a selenocyanate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylphenyl selenocyanate typically involves the reaction of 2-formylphenyl halides with potassium selenocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 60-80°C. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the selenocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formylphenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or diselenides.
Reduction: The compound can be reduced to form selenols or selenides.
Substitution: The formyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Seleninic acids, diselenides.
Reduction: Selenols, selenides.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Studied for its anticancer and chemopreventive properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Mecanismo De Acción
2-Formylphenyl selenocyanate can be compared with other selenocyanate-containing compounds such as:
- Benzyl selenocyanate
- Phenyl selenocyanate
- 4-Aminophenyl selenocyanate
Uniqueness:
- This compound stands out due to the presence of the formyl group, which adds an additional reactive site for chemical modifications and interactions. This makes it more versatile in synthetic applications compared to other selenocyanates that lack this functional group.
Comparación Con Compuestos Similares
- Benzyl selenocyanate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
- Phenyl selenocyanate: Similar structure but without the formyl group, limiting its applications in redox biology.
- 4-Aminophenyl selenocyanate: Contains an amino group instead of a formyl group, leading to different reactivity and biological activity.
Propiedades
Número CAS |
36898-58-5 |
|---|---|
Fórmula molecular |
C8H5NOSe |
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
(2-formylphenyl) selenocyanate |
InChI |
InChI=1S/C8H5NOSe/c9-6-11-8-4-2-1-3-7(8)5-10/h1-5H |
Clave InChI |
MATIJAULRDHFHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


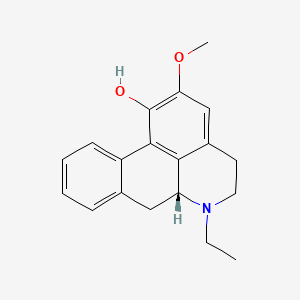
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
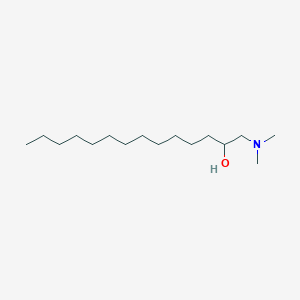
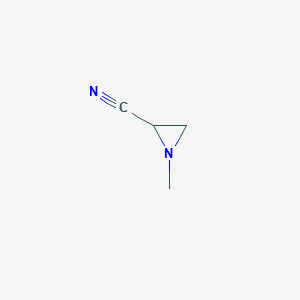
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
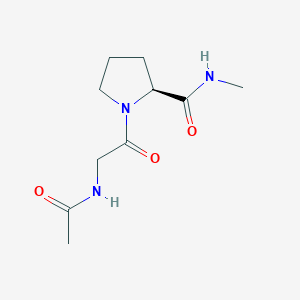
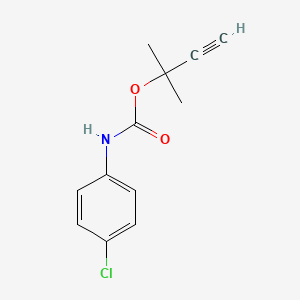
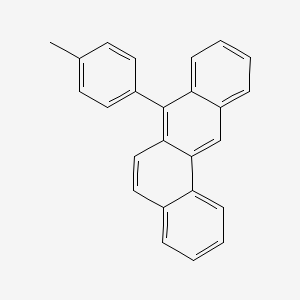
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

